Lente

Description

Properties

CAS No. |

8049-62-5 |

|---|---|

Molecular Formula |

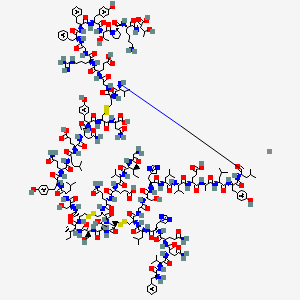

C257H383N65O77S6Zn |

Molecular Weight |

5873 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(4H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc |

InChI |

InChI=1S/C257H383N65O77S6.Zn/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137;/h31-39,44-49,53-68,105-106,119-136,144-145,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271);/t131-,132-,133-,134+,135+,136?,144?,145?,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-;/m0./s1 |

InChI Key |

LEMUFSYUPGXXCM-JNEQYSBXSA-N |

SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2C=NC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN.[Zn] |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2C=NC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN.[Zn] |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2C=NC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN.[Zn] |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism: Formulation-Driven Absorption

An In-depth Technical Guide on the Core Mechanism of Action of Lente Insulin

This technical guide provides a comprehensive analysis of the mechanism of action of this compound insulin, an intermediate-acting insulin formulation. Developed in the 1950s, this compound insulin's unique properties stem from its specific physicochemical formulation, which dictates its pharmacokinetic and pharmacodynamic profile.[1] This document, intended for researchers and drug development professionals, details its formulation, absorption kinetics, metabolic effects, and the underlying cellular signaling cascades.

The primary mechanism of action for this compound insulin is not rooted in a unique molecular interaction at the cellular level, but rather in its formulation, which ensures a slow and sustained release from the subcutaneous tissue following injection. This compound insulin, also known as insulin zinc suspension, is a neutral pH suspension in an acetate buffer containing zinc ions.[1][2][3] Its defining characteristic is the combination of two distinct physical forms of insulin-zinc complexes:

-

Amorphous (Semithis compound): Comprising 30% of the mixture, these are non-crystalline, amorphous precipitates of insulin with zinc.[2][4] Their smaller particle size (~2 µm) and lack of crystalline structure allow for faster dissolution and absorption, providing a relatively quicker onset of action.[5]

-

Crystalline (Ultrathis compound): Making up the remaining 70%, these are larger rhombohedral crystals of insulin with zinc.[2][3][4] With a particle size ranging from 10 to 40 µm, these crystals are less soluble at physiological pH and dissolve much more slowly, providing a prolonged duration of action.[2][6]

This biphasic mixture allows this compound insulin to function as an intermediate-acting insulin, designed to mimic the body's continuous, low-level basal insulin secretion.[1][4] The rate-limiting step in its action is the slow dissolution of these insulin-zinc crystals into monomers and dimers, which can then be absorbed into the bloodstream.[4][7]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The distinct physical forms of the insulin components directly translate to the overall pharmacokinetic profile of the this compound formulation.

Table 1: Physicochemical Characteristics of this compound Insulin Components

| Component | Physical Form | Approximate Particle Size | Zinc Content | Dissolution Rate | Proportion in this compound |

| Semithis compound | Amorphous Precipitate | 2 µm[5] | High[2] | Relatively Fast[8] | 30%[1][4] |

| Ultrathis compound | Rhombohedral Crystals | 10-40 µm[2] | High[2] | Slow[6][8] | 70%[1][4] |

Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound Insulin

| Parameter | Time Range | Reference(s) |

| Onset of Action | 1 - 2.5 hours | [1][4] |

| Peak Effect | 7 - 15 hours | [2][4][9] |

| Duration of Action | 18 - 24 hours | [2][4] |

Note: These values represent averages and can exhibit significant inter-patient variability.[4]

Caption: Dissolution and absorption workflow of this compound insulin from the injection site.

Experimental Protocols for Pharmacokinetic/Pharmacodynamic Assessment

Experimental Protocol: Insulin Absorption via Radiolabeling

The rate of absorption from a subcutaneous depot can be quantified using radiolabeled insulin.

-

Preparation of Radioligand: Human or porcine insulin is covalently labeled with Iodine-125 (¹²⁵I) using a standard method, such as the chloramine-T method, to a low specific activity to prevent damage to the insulin molecule.

-

Formulation: The ¹²⁵I-labeled insulin is incorporated into the this compound insulin zinc suspension, ensuring the amorphous and crystalline structures are correctly formed.

-

Administration: A precise dose (e.g., 5 U) of the ¹²⁵I-Lente insulin is injected subcutaneously into a defined anatomical region (e.g., the abdominal wall) of the study subjects (human or animal models).[10]

-

Monitoring: A gamma scintillation counter is placed over the injection site to measure the radioactivity remaining in the subcutaneous depot over time (e.g., for 270 minutes or longer).[10][11]

-

Data Analysis: The disappearance of radioactivity from the injection site is plotted against time. The data are fitted to a pharmacokinetic model to calculate the absorption rate constant and the half-life (t½) of disappearance, which serves as a direct measure of insulin absorption.[10]

Experimental Protocol: Euglycemic Clamp

The gold-standard method for assessing the pharmacodynamic (glucose-lowering) effect of an insulin preparation over time is the hyperinsulinemic-euglycemic clamp.[12][13]

-

Subject Preparation: Subjects (e.g., C-peptide-negative type 1 diabetic patients) are fasted overnight.[14] Two intravenous cannulas are inserted into opposite arms: one for blood sampling and one for infusion of glucose and insulin.[12][15]

-

Basal State: For diabetic subjects, a baseline intravenous insulin infusion may be used to achieve and maintain a stable, desired blood glucose level (e.g., 130 mg/dL) prior to the study drug administration.[14]

-

Insulin Administration: A single subcutaneous dose of this compound insulin (e.g., 0.3 U/kg) is administered.[14] The baseline IV insulin infusion is then tapered off.[14]

-

Glucose Clamping: Blood glucose is monitored frequently (every 5-10 minutes).[12] A variable-rate infusion of a dextrose solution (e.g., 20%) is initiated and adjusted to maintain the blood glucose concentration at the predetermined euglycemic target.[13]

-

Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded over a 24-hour period.[14]

-

Data Analysis: The GIR is plotted against time. This plot directly reflects the metabolic activity of the injected insulin, allowing for the determination of its onset, peak effect (corresponding to the maximum GIR), and duration of action.[12]

Molecular Mechanism of Action: Cellular Signaling

Once absorbed, this compound insulin acts identically to endogenous insulin at the molecular level. It circulates as a monomer and binds to the insulin receptor (IR), a receptor tyrosine kinase present on the surface of target cells like hepatocytes, myocytes, and adipocytes.[9][16] This binding event triggers a conformational change that activates the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation of its beta subunits. This initiates two primary downstream signaling pathways.[17]

-

PI3K/Akt Pathway (Metabolic Actions): This is the principal pathway for insulin's metabolic effects.[17][18]

-

The activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins.

-

Phosphorylated IRS binds and activates Phosphoinositide 3-kinase (PI3K).[19]

-

PI3K phosphorylates PIP2 to generate the second messenger PIP3.[18][19]

-

PIP3 recruits and leads to the activation of Akt (also known as Protein Kinase B).[19][20]

-

Activated Akt mediates key metabolic outcomes, including the translocation of GLUT4 glucose transporters to the plasma membrane in muscle and fat cells (facilitating glucose uptake) and the activation of glycogen synthase in the liver and muscle.[16][19]

-

-

Ras/MAPK Pathway (Mitogenic Actions): This pathway is more involved in regulating gene expression and cell growth.[17][21]

-

The IR/IRS complex also recruits the Grb2-Sos adapter protein complex.[17][21]

-

This activates the small G-protein Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (MAPK).[17][22]

-

Activated ERK translocates to the nucleus to phosphorylate transcription factors, influencing cell growth and differentiation.[22][23]

-

Caption: Core intracellular signaling pathways activated by the insulin receptor.

References

- 1. grokipedia.com [grokipedia.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. This compound insulin - Wikipedia [en.wikipedia.org]

- 5. images2.wikia.nocookie.net [images2.wikia.nocookie.net]

- 6. Structural principles of insulin formulation and analog design: A century of innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factors Affecting the Absorption of Subcutaneously Administered Insulin: Effect on Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development of Insulin | Connected in Motion [connectedinmotion.ca]

- 9. youtube.com [youtube.com]

- 10. Absorption of rapid-acting insulin in obese and nonobese NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alterations in insulin absorption and in blood glucose control associated with varying insulin injection sites in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prosciento.com [prosciento.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. prosciento.com [prosciento.com]

- 16. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 17. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. MAPK signalling in cellular metabolism: stress or wellness? | EMBO Reports [link.springer.com]

- 22. MAPK/ERK Signaling Regulates Insulin Sensitivity to Control Glucose Metabolism in Drosophila | PLOS Genetics [journals.plos.org]

- 23. journals.physiology.org [journals.physiology.org]

Lente Insulin: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lente insulin, a historically significant intermediate-acting insulin, played a crucial role in the management of diabetes mellitus for several decades. Its unique formulation, a combination of two distinct insulin-zinc crystal forms, provided a delayed onset and prolonged duration of action compared to regular insulin. This guide offers an in-depth technical exploration of the pharmacokinetics and pharmacodynamics of this compound insulin, providing valuable insights for researchers and professionals in drug development. Although largely replaced by newer insulin analogs with more predictable profiles, a thorough understanding of this compound insulin's properties remains relevant for historical context, comparative studies, and the ongoing development of novel insulin formulations.

Core Concepts: Composition and Formulation

This compound insulin is a sterile, aqueous suspension of insulin complexed with zinc. Its intermediate-acting properties are achieved by combining two types of insulin-zinc crystals:

-

Semithis compound: An amorphous (non-crystalline) insulin-zinc suspension, providing a relatively rapid onset of action.

-

Ultrathis compound: A crystalline insulin-zinc suspension with larger crystals, resulting in a slower onset and more prolonged duration of action.

Typically, commercial preparations of this compound insulin contained a mixture of approximately 30% Semithis compound and 70% Ultrathis compound insulin. This specific ratio was designed to provide a balance between a reasonably prompt onset and a sustained duration of effect, aiming to cover basal insulin requirements over a significant portion of the day. The zinc ions are crucial for the crystallization and stability of the insulin hexamers, which dictates the dissolution and subsequent absorption rate from the subcutaneous tissue.

Pharmacokinetics: The Journey of this compound Insulin in the Body

The pharmacokinetic profile of this compound insulin is characterized by its absorption, distribution, metabolism, and excretion. These parameters are summarized in the tables below, with comparative data for NPH (Neutral Protamine Hagedorn) insulin, another intermediate-acting insulin, provided for context.

Table 1: Pharmacokinetic Parameters of this compound Insulin

| Parameter | Value | Reference(s) |

| Onset of Action | 1 - 4 hours | [1] |

| Time to Peak Effect (Tmax) | 4 - 12 hours | [1] |

| Duration of Action | 12 - 24 hours | [1] |

| Mean Residence Time | Variable, influenced by crystal size and injection site | |

| Bioavailability | Comparable to NPH insulin | |

| Half-life (apparent) | Prolonged due to slow absorption from subcutaneous depot |

Table 2: Comparative Pharmacokinetics of this compound Insulin vs. NPH Insulin

| Parameter | This compound Insulin | NPH Insulin | Reference(s) |

| Onset of Action | 1 - 4 hours | 1 - 3 hours | [1] |

| Time to Peak Effect (Tmax) | 4 - 12 hours | 4 - 8 hours | [1] |

| Duration of Action | 12 - 24 hours | 10 - 20 hours | [1] |

| Within-subject Variability | Generally higher than NPH | Generally lower than this compound |

Absorption: The absorption of this compound insulin from the subcutaneous tissue is the rate-limiting step in its action profile. The dissolution of the insulin-zinc crystals determines the rate at which insulin monomers become available to enter the bloodstream. The biphasic nature of the formulation, with the faster-dissolving amorphous component and the slower-dissolving crystalline component, results in its characteristic intermediate duration of action. Factors such as injection site, depth of injection, and local blood flow can influence the absorption rate and contribute to the variability in its effect.

Distribution: Once absorbed into the bloodstream, insulin distributes throughout the body and binds to insulin receptors on target cells, primarily in the liver, muscle, and adipose tissue.

Metabolism and Excretion: Insulin is primarily metabolized in the liver and, to a lesser extent, in the kidneys and muscle. It is filtered by the glomeruli and reabsorbed by the tubules in the kidneys, where it is also degraded.

Pharmacodynamics: The Physiological Effects of this compound Insulin

The pharmacodynamics of this compound insulin describe its effects on the body, principally the regulation of glucose metabolism.

Table 3: Pharmacodynamic Profile of this compound Insulin

| Parameter | Description | Reference(s) |

| Mechanism of Action | Binds to insulin receptors, activating downstream signaling pathways to promote glucose uptake and utilization, and inhibit hepatic glucose production. | |

| Primary Effect | Lowering of blood glucose levels. | |

| Secondary Effects | Promotion of glycogen, fat, and protein synthesis. | |

| Glucose Infusion Rate (GIR) Profile | In euglycemic clamp studies, the GIR profile reflects the time course of insulin action, showing a gradual increase, a broad peak, and a slow decline. | [2][3] |

Mechanism of Action: The Insulin Signaling Pathway

Upon binding to the alpha subunit of the insulin receptor, a receptor tyrosine kinase, a conformational change is induced, leading to the autophosphorylation of tyrosine residues on the beta subunit. This activation initiates a cascade of intracellular signaling events through two primary pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.

The PI3K/Akt pathway is primarily responsible for the metabolic actions of insulin. Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake. It also stimulates glycogen synthesis, lipid synthesis (lipogenesis), and protein synthesis, while inhibiting glucose production (gluconeogenesis) in the liver.[4][5][6]

The Ras/MAPK pathway is mainly involved in the mitogenic effects of insulin, such as cell growth and proliferation.[7][8][9]

Experimental Protocols

A comprehensive understanding of this compound insulin's pharmacokinetics and pharmacodynamics relies on robust experimental methodologies. The following sections detail two key experimental protocols used in the evaluation of insulin preparations.

Euglycemic Clamp Technique

The euglycemic clamp is the gold standard method for assessing insulin sensitivity and the pharmacodynamic profile of insulin formulations.[10][11][12][13]

Methodology:

-

Subject Preparation: The study is typically conducted in healthy volunteers or individuals with diabetes after an overnight fast. Two intravenous catheters are inserted: one for the infusion of insulin and glucose, and another in the contralateral arm (often in a heated hand to arterialize the venous blood) for blood sampling.

-

Euglycemia Maintenance: A target blood glucose level (euglycemia), usually around 90 mg/dL, is established and maintained throughout the experiment.

-

Insulin Administration: A single subcutaneous dose of this compound insulin is administered.

-

Glucose Clamping: As the subcutaneously administered insulin begins to lower blood glucose, a variable infusion of glucose is initiated. The rate of this glucose infusion (GIR) is adjusted frequently (e.g., every 5-10 minutes) based on real-time blood glucose measurements to maintain the target euglycemic level.

-

Data Collection: The GIR is recorded over the entire study period (e.g., 24 hours). The GIR profile provides a direct measure of the pharmacodynamic activity of the insulin preparation over time. Blood samples are also collected periodically to measure plasma insulin concentrations, allowing for the determination of pharmacokinetic parameters.

Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This in vitro assay is used to assess the function of pancreatic islets and their ability to secrete insulin in response to glucose. While not a direct measure of exogenous insulin pharmacokinetics, it is a fundamental technique in diabetes research and the development of insulin therapies.[14][15][16][17][18]

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from a donor (e.g., a mouse or rat) using collagenase digestion followed by a density gradient centrifugation to purify the islets from acinar and other pancreatic tissue.

-

Islet Culture: The isolated islets are typically cultured overnight to allow them to recover from the isolation procedure.

-

Pre-incubation: Islets are pre-incubated in a buffer solution containing a low glucose concentration (e.g., 2.8 mM) to establish a basal state.

-

Basal Insulin Secretion: The islets are then transferred to fresh low-glucose buffer for a defined period (e.g., 1 hour), and the supernatant is collected to measure basal insulin secretion.

-

Stimulated Insulin Secretion: The islets are subsequently moved to a buffer containing a high glucose concentration (e.g., 16.7 mM) for another defined period, and the supernatant is collected to measure stimulated insulin secretion.

-

Insulin Measurement: The concentration of insulin in the collected supernatants is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The stimulation index is calculated as the ratio of insulin secreted under high glucose conditions to that secreted under low glucose conditions. This provides a measure of the islets' responsiveness to glucose.

Discontinuation and Clinical Significance

This compound insulin has been largely discontinued for human use in many countries. The primary reason for this is the higher intra- and inter-patient variability in its absorption and action profile compared to newer, long-acting insulin analogs such as insulin glargine and insulin detemir.[19][20][21] This variability can lead to less predictable glycemic control and an increased risk of hypoglycemia. The development of insulin analogs with flatter, more prolonged, and more reproducible time-action profiles has offered significant advantages in achieving stable basal insulin coverage.

Despite its discontinuation for human therapy, the study of this compound insulin's pharmacokinetics and pharmacodynamics continues to provide a valuable benchmark for the development and evaluation of new insulin formulations. Understanding the principles of insulin crystallization, dissolution, and absorption that governed this compound insulin's action has been instrumental in the rational design of modern insulin analogs.

Conclusion

This compound insulin represents a significant milestone in the history of diabetes therapy. Its formulation as a combination of amorphous and crystalline insulin-zinc suspensions provided a crucial intermediate-acting profile that bridged the gap between short-acting and long-acting insulins. While its clinical use has diminished due to the advent of more predictable insulin analogs, a comprehensive technical understanding of its pharmacokinetic and pharmacodynamic properties remains essential for researchers and drug development professionals. The experimental methodologies developed to characterize insulins like this compound, such as the euglycemic clamp, continue to be the gold standard in the field. The legacy of this compound insulin, therefore, lies not only in its past clinical utility but also in the foundational knowledge it has provided for the ongoing innovation in insulin therapy.

References

- 1. Pharmacokinetics and pharmacodynamics of subcutaneous injection of long-acting human insulin analog glargine, NPH insulin, and ultrathis compound human insulin and continuous subcutaneous infusion of insulin lispro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

- 8. bosterbio.com [bosterbio.com]

- 9. cusabio.com [cusabio.com]

- 10. Glucose clamp technique - Wikipedia [en.wikipedia.org]

- 11. alliedacademies.org [alliedacademies.org]

- 12. prosciento.com [prosciento.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Static insulin secretion analysis of isolated islets [protocols.io]

- 15. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 16. protocols.io [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. protocols.io [protocols.io]

- 19. Concern over insulin drug withdrawal • healthcare-in-europe.com [healthcare-in-europe.com]

- 20. Insulin insulated: barriers to competition and affordability in the United States insulin market - PMC [pmc.ncbi.nlm.nih.gov]

- 21. clinmedjournals.org [clinmedjournals.org]

Chemical composition of Lente insulin zinc suspension

An In-depth Technical Guide on the Chemical Composition of Lente Insulin Zinc Suspension

Introduction

This compound insulin, a formulation developed in the 1950s, represents a significant advancement in diabetes management by providing an intermediate duration of action.[1] Unlike earlier insulins that required protein modifiers like protamine to prolong their effect, this compound insulins achieve this through the controlled precipitation of insulin with zinc ions in an acetate buffer.[2][3] This guide provides a detailed examination of the chemical composition, formulation principles, and analytical methodologies for this compound insulin zinc suspension, tailored for researchers and drug development professionals.

This compound insulin is a sterile, aqueous suspension comprising two distinct physical forms of insulin-zinc complexes: a rapidly acting amorphous form (Semithis compound) and a long-acting crystalline form (Ultrathis compound).[4][5] The combination of these two forms in a specific ratio provides a biphasic release profile, with an onset of action of approximately 1 to 3 hours, a peak effect between 7 and 15 hours, and a duration of up to 24 hours.[1][6]

Core Chemical Composition

The defining characteristic of this compound insulin is its composition as a mixture of amorphous and crystalline insulin-zinc precipitates suspended in an acetate buffer.[3] This formulation avoids the use of modifying proteins like protamine, which were known to have potential antigenicity.[2]

Insulin Component

-

Source : Historically, this compound insulin was derived from purified porcine and/or bovine sources.[1][7] Bovine insulin is known to be more immunogenic than porcine insulin.[3] With advancements in biotechnology, recombinant human insulin became the standard, produced using organisms like E. coli or yeast.[7][8]

-

Physical Forms : The duration of action is controlled by the physical state of the insulin-zinc precipitate.[5]

-

Amorphous (Semithis compound) : This is a prompt-acting insulin zinc suspension with a smaller particle size (around 2 µm).[2] It is formed at relatively low zinc concentrations and provides a rapid onset of action.[2]

-

Crystalline (Ultrathis compound) : This is an extended-action insulin zinc suspension with a larger microcrystalline structure (10 to 40 µm particles).[2] It is formed at higher zinc concentrations, resulting in a slower onset and a longer duration of action.[2]

-

Zinc

Zinc is a critical component, essential for both the stabilization of the insulin hexamer and the formation of the suspension's distinct physical forms.[9][10] In the presence of zinc ions at a neutral pH, insulin's solubility is significantly reduced, leading to its precipitation.[5][10] The concentration of zinc dictates whether the precipitate is amorphous or crystalline.[2]

Buffer System

This compound insulins are prepared in an acetate buffer to maintain a neutral pH (typically 7.2-7.5).[2][3] This is a key differentiator from NPH (Neutral Protamine Hagedorn) and PZI (Protamine Zinc Insulin) preparations, which utilize a phosphate buffer.[2] Mixing this compound insulins with phosphate-buffered insulins is contraindicated, as the phosphate ions will alter the solubility of the zinc-insulin crystals, unpredictably affecting the onset and duration of action.[2]

Quantitative Composition and Formulation

The intermediate-acting profile of this compound insulin is achieved by mixing the amorphous and crystalline forms in a standardized ratio.

-

Standard Ratio : Commercial this compound insulin preparations consist of a 70:30 mixture of Ultrathis compound (crystalline) and Semithis compound (amorphous) insulins.[4][7][11]

The table below summarizes the key quantitative data for this compound insulin zinc suspension.

| Component | Specification | Function / Remarks |

| Total Insulin | 40 or 100 USP Insulin Units/mL | Active pharmaceutical ingredient. |

| Amorphous Insulin | 30% of total insulin | Provides rapid onset of action. |

| Crystalline Insulin | 70% of total insulin | Provides prolonged duration of action. |

| Zinc (Zn²⁺) | 0.12–0.25 mg per 100 units of insulin | Crucial for precipitation and crystal formation.[2] |

| Buffer | Acetate Buffer | Maintains neutral pH (7.2–7.5).[2] |

| pH | 7.2–7.5 | Ensures stability and insolubility of the suspension.[2] |

Visualization of Composition and Workflow

Diagram: Logical Composition of this compound Insulin

The following diagram illustrates the relationship between the core components and the final formulation.

Caption: Formulation pathway of this compound insulin zinc suspension.

Diagram: Experimental Analysis Workflow

This diagram outlines a typical workflow for the chemical analysis of this compound insulin.

Caption: Analytical workflow for this compound insulin characterization.

Experimental Protocols

The following sections detail the methodologies for quantifying the key components of this compound insulin zinc suspension, based on established pharmacopeial methods.

Assay for Insulin Potency (HPLC)

This method determines the concentration of active insulin.

-

Principle : Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate insulin from desamido insulin and other related impurities. The potency is calculated based on the sum of the insulin and desamido insulin peak areas compared to a reference standard.

-

Sample Preparation : An accurately measured volume of the this compound insulin suspension is acidified (e.g., with hydrochloric acid) to completely dissolve the insulin-zinc precipitates, creating a clear solution for injection.[11]

-

Chromatographic System :

-

Column : C18 stationary phase.

-

Mobile Phase : A gradient mixture of an aqueous buffer (e.g., anhydrous sodium sulfate and phosphoric acid in water, pH adjusted to 2.3) and an organic solvent like acetonitrile.[11]

-

Detection : UV absorbance at 214 nm.

-

-

Procedure :

-

Equilibrate the HPLC system with the mobile phase.

-

Prepare a standard solution using USP Insulin Reference Standard at a known concentration.

-

Inject the standard solution and the prepared sample solution into the chromatograph.

-

Record the chromatograms and measure the peak areas for insulin and desamido insulin.

-

Calculate the insulin concentration in the sample by comparing the sum of its peak areas to the corresponding peak areas from the standard solution.

-

Determination of Zinc Content

This protocol quantifies the total zinc in the suspension.

-

Principle : Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) measures the concentration of zinc atoms. FAAS measures the absorption of light by ground-state zinc atoms in a flame, while ICP-MS measures the mass-to-charge ratio of zinc ions in a plasma. ICP-MS is often preferred for its higher sensitivity.[12]

-

Sample Preparation : The insulin suspension is typically diluted with an acidic solution (e.g., dilute hydrochloric or nitric acid) to ensure all zinc is dissolved and to match the matrix of the standard solutions.[9][12]

-

Instrumentation :

-

FAAS : A spectrophotometer equipped with a zinc hollow-cathode lamp and an air-acetylene flame.

-

ICP-MS : An ICP-MS spectrometer, with signal intensity registered for a zinc isotope (e.g., ⁶⁶Zn).[12]

-

-

Procedure :

-

Prepare a series of zinc standard solutions of known concentrations.

-

Generate a calibration curve by measuring the absorbance (FAAS) or signal intensity (ICP-MS) of the standard solutions.

-

Aspirate the prepared sample solution into the instrument and record its measurement.

-

Determine the zinc concentration in the sample by interpolating its reading from the calibration curve.

-

Determination of Crystalline to Amorphous Insulin Ratio

This method, outlined in the USP monograph for Insulin Zinc Suspension, separates the two forms based on differential solubility.[11]

-

Principle : The amorphous insulin component is selectively dissolved in a buffered acetone solution, leaving the crystalline insulin as a solid residue. The amount of insulin in the crystalline residue is then quantified.

-

Procedure :

-

Centrifuge a known volume of the this compound insulin suspension to pellet the solid phase. Discard the supernatant.

-

Resuspend the pellet in water and add buffered acetone TS. This solvent dissolves the amorphous component.[11]

-

Stir vigorously and centrifuge the mixture promptly.

-

Discard the supernatant containing the dissolved amorphous insulin. Repeat this washing step.

-

Dissolve the remaining crystalline residue in a known volume of dilute hydrochloric acid.[11]

-

Determine the insulin concentration in this final solution using the HPLC method described in section 5.1.

-

The result is expressed as the percentage of crystalline insulin relative to the total insulin content of the original sample. The acceptance criteria are typically between 63% and 77%, consistent with the target 70% formulation.[11]

-

References

- 1. grokipedia.com [grokipedia.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Insulin Preparations: Which One and Why? - WSAVA2013 - VIN [vin.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound insulin - Wikipedia [en.wikipedia.org]

- 8. childrenwithdiabetes.com [childrenwithdiabetes.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Structural principles of insulin formulation and analog design: A century of innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uspnf.com [uspnf.com]

- 12. Determination of zinc content in insulin products by inductively coupled plasma mass spectrometry | Semantic Scholar [semanticscholar.org]

A Deep Dive into Lente Insulin: A Technical Guide to Porcine and Bovine Species Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lente insulin, an intermediate-acting insulin formulation, was a mainstay in diabetes management for decades. Its prolonged duration of action is achieved through the crystallization of insulin with zinc in an acetate buffer, resulting in a suspension of two forms: 30% amorphous (Semithis compound) for rapid onset and 70% crystalline (Ultrathis compound) for extended duration.[1][2][3] Historically, this compound insulin was derived from either porcine (pork) or bovine (beef) sources. While both were effective, subtle but significant differences in their molecular structure and physicochemical properties led to distinct pharmacokinetic, pharmacodynamic, and immunogenic profiles. This technical guide provides an in-depth comparison of porcine and bovine this compound insulin, offering valuable insights for researchers and professionals in drug development and diabetes research.

Core Differences at the Molecular Level

The primary distinction between porcine and bovine insulin lies in their amino acid sequences relative to human insulin. Porcine insulin is structurally more similar to human insulin, differing by only a single amino acid at the C-terminus of the B-chain (Alanine in porcine vs. Threonine in human).[4] In contrast, bovine insulin differs from human insulin by three amino acids: two in the A-chain and one in the B-chain.[4][5]

Table 1: Amino Acid Sequence Differences

| Species | A-Chain Position 8 | A-Chain Position 10 | B-Chain Position 30 |

| Human | Threonine | Isoleucine | Threonine |

| Porcine | Threonine | Isoleucine | Alanine |

| Bovine | Alanine | Valine | Alanine |

These seemingly minor variations have significant implications for the immunogenicity of the insulin preparations.

Physicochemical Properties

The formulation of this compound insulin as a zinc-insulin crystal suspension is crucial for its intermediate-acting profile. The size and stability of these crystals influence the rate of insulin absorption from the subcutaneous tissue.

Table 2: Physicochemical Properties of this compound Insulin Components

| Property | Porcine this compound (Vetsulin®) | Bovine this compound | General this compound Formulation |

| Composition | 35% Amorphous, 65% Crystalline | Not specified in detail, but historically used in this compound preparations. | Typically 30% Semithis compound (amorphous), 70% Ultrathis compound (crystalline)[1][3] |

| Zinc Content (mg/100 units) | Not specified | Not specified | 0.12-0.25[6] |

| Particle Size (Ultrathis compound component) | Not specified | Not specified | 10 to 40 µm[6] |

| Particle Size (Semithis compound component) | Not specified | Not specified | ~2 µm[6] |

Pharmacokinetics and Pharmacodynamics

The species of origin significantly impacts the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of this compound insulin. Generally, porcine insulin exhibits a faster onset and shorter duration of action compared to the more slowly absorbed bovine insulin.

A study comparing human, porcine, and bovine ultrathis compound insulin (the long-acting component of this compound) in normal subjects provides valuable insights. Porcine ultrathis compound demonstrated an intermediate hypoglycemic response compared to the faster-acting human and slower-acting bovine ultrathis compound.[7]

Table 3: Comparative Pharmacokinetics of Ultrathis compound Insulin (0.30 U/kg) [7]

| Parameter | Porcine Ultrathis compound | Bovine Ultrathis compound |

| Peak Mean Exogenous Insulin (nmol/l) | 0.044 | 0.023 |

| Time to Peak Insulin (hours) | 16 | 18 |

| Exogenous Insulin at 32h (nmol/l) | 0.013 | 0.013 |

These differences in the ultrathis compound component would be expected to translate to the overall pharmacokinetic profile of the 70/30 this compound formulation.

Immunogenicity

One of the most critical differences between porcine and bovine insulin is their potential to elicit an immune response. Due to its greater structural difference from human insulin, bovine insulin is generally more immunogenic than porcine insulin.[2][8] This can lead to the formation of insulin antibodies, which can in turn cause insulin resistance, allergies, and lipoatrophy at the injection site.[5] Studies have shown that patients treated with bovine insulin preparations tend to have higher insulin antibody titers compared to those treated with porcine insulin.[2]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Insulin Purity and Quantification

HPLC is a fundamental technique for assessing the purity and concentration of insulin preparations.

-

Objective: To separate and quantify the insulin monomer from aggregates and degradation products.

-

Methodology:

-

Sample Preparation: Dissolve the insulin standard and sample in 0.01 M HCl to a concentration of approximately 1 mg/ml.

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., Hypersil BDS C-18, 30x4.6 mm, 3 µm).

-

Mobile Phase: A gradient of Solution A (aqueous sodium sulfate buffer, pH 2.3) and Solution B (acetonitrile and sodium sulfate buffer).

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Column Temperature: 40 °C.

-

-

Procedure: Inject 20 µl of the prepared samples into the HPLC system.

-

Analysis: Identify and quantify the insulin peak based on the retention time of the standard. Calculate the concentration based on the peak area.

-

2. Euglycemic Clamp for Pharmacodynamic Assessment

The euglycemic clamp is the gold-standard method for evaluating insulin action in vivo.

-

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

-

Methodology:

-

Subject Preparation: Subjects are fasted overnight. Catheters are inserted for insulin and glucose infusion, and for blood sampling.

-

Insulin Infusion: A primed-continuous infusion of the test insulin (porcine or bovine this compound) is administered to achieve a steady-state hyperinsulinemia.

-

Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.

-

Glucose Infusion: A variable infusion of 20% dextrose is adjusted to maintain the blood glucose at a constant, predetermined level (e.g., 100 mg/dL).

-

Steady State: Once a steady state is achieved (typically after 60-120 minutes), the GIR is recorded. A higher GIR indicates greater insulin sensitivity.

-

3. Radioimmunoassay (RIA) for Insulin Quantification in Biological Samples

RIA is a highly sensitive method for measuring insulin concentrations in plasma or serum.

-

Objective: To quantify the concentration of porcine or bovine insulin in a sample.

-

Methodology:

-

Principle: Competitive binding between a radiolabeled insulin (tracer) and unlabeled insulin (from the sample or standard) for a limited number of specific anti-insulin antibodies.

-

Procedure:

-

A known amount of radiolabeled insulin and a specific antibody are incubated with the sample or standard.

-

The unlabeled insulin in the sample competes with the radiolabeled insulin for binding to the antibody.

-

After incubation, the antibody-bound insulin is separated from the free insulin.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Analysis: The concentration of insulin in the sample is determined by comparing its ability to displace the radiolabeled insulin with that of known standards.

-

Visualizations

Caption: Insulin signaling pathway leading to glucose uptake and metabolism.

Caption: Workflow for assessing insulin pharmacodynamics using the euglycemic clamp technique.

Conclusion

The choice between porcine and bovine this compound insulin has historically been a balance between efficacy and potential for immunogenicity. While both forms have been largely superseded by human recombinant insulins and their analogs, understanding their species-specific differences remains crucial for several reasons. For researchers studying insulin immunology and the impact of protein structure on drug performance, these animal-derived insulins provide valuable models. Furthermore, in veterinary medicine, where porcine this compound insulin is still in use, a thorough understanding of its properties is essential for effective diabetes management in animals. This guide has provided a comprehensive overview of the key distinctions between porcine and bovine this compound insulin, offering a valuable resource for the scientific and drug development communities.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound insulin - Wikipedia [en.wikipedia.org]

- 3. Insulin Preparations: Which One and Why? - WSAVA2013 - VIN [vin.com]

- 4. Insulin - Wikipedia [en.wikipedia.org]

- 5. How the Sequencing of Amino Acids in Insulin Revealed the Structure of Proteins | Amino Acids Explained | Amino Acids | The Ajinomoto Group Global Website - Eat Well, Live Well. [ajinomoto.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. researchgate.net [researchgate.net]

- 8. unchainedlabs.com [unchainedlabs.com]

A Technical Guide to the Historical Significance of Lente Insulin in Diabetes Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lente insulin, a cornerstone of diabetes management for several decades, represents a pivotal advancement in the development of intermediate-acting insulin formulations. This technical guide provides an in-depth analysis of the historical significance of this compound insulin, detailing its development, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies that defined its clinical use. Through a comprehensive review of historical and modern data, this document serves as a valuable resource for researchers and professionals in the field of diabetes drug development, offering insights into the evolution of insulin therapy and the foundational principles that continue to influence contemporary research.

Introduction: The Need for Prolonged Insulin Action

Prior to the 1950s, diabetes management was largely dependent on short-acting, unmodified insulin derived from bovine or porcine sources.[1] While life-saving, these preparations required multiple daily injections to manage glycemic levels, posing a significant burden on patients. The quest for a more sustained insulin action led to the development of formulations that could prolong the absorption of insulin from the subcutaneous tissue. Early attempts included the addition of protamine to create Protamine Zinc Insulin (PZI).[1] However, it was the pioneering work on insulin zinc suspensions at Novo Nordisk in the early 1950s that led to the introduction of the this compound series of insulins.[1]

This compound insulin was a significant breakthrough, offering an intermediate duration of action that provided better basal glycemic control and reduced the frequency of daily injections.[1] This guide will delve into the technical aspects of this compound insulin, providing a detailed overview of its properties and historical context.

Formulation and Composition of this compound Insulin

The defining characteristic of this compound insulin was its formulation as a neutral suspension of insulin with zinc chloride in an acetate buffer.[1] This unique composition resulted in the formation of insulin crystals of varying sizes, which in turn dictated the rate of absorption and duration of action. The this compound family of insulins consisted of three preparations:

-

Semithis compound: An amorphous (non-crystalline) suspension of insulin with a relatively rapid onset and shorter duration of action.

-

Ultrathis compound: A crystalline suspension of insulin with a slow onset and prolonged duration of action.

-

This compound: A mixture of 30% Semithis compound and 70% Ultrathis compound, providing an intermediate duration of action.[1]

The key to the prolonged action of this compound insulin was the size of the zinc-insulin crystals. Larger crystals dissolved more slowly in the subcutaneous tissue, leading to a sustained release of insulin into the bloodstream. The original this compound insulin was a combination of amorphous porcine insulin and crystalline bovine insulin.[1]

Mechanism of Action and Insulin Signaling Pathway

The fundamental mechanism of action of this compound insulin is identical to that of endogenous human insulin. Once absorbed into the bloodstream, insulin binds to the insulin receptor on the surface of target cells, such as those in muscle, adipose tissue, and the liver. This binding event triggers a cascade of intracellular signaling events that ultimately lead to the regulation of glucose metabolism.

The insulin signaling pathway is a complex network of protein-protein interactions and phosphorylation events. A simplified representation of this pathway is provided below.

Caption: Simplified Insulin Signaling Pathway.

Quantitative Data: Pharmacokinetic and Pharmacodynamic Profiles

The clinical utility of this compound insulin was defined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The following table summarizes the available data, comparing this compound insulin with Neutral Protamine Hagedorn (NPH) insulin, another widely used intermediate-acting insulin. It is important to note that data from older studies may have wider variations and were often reported as ranges rather than with standard deviations.

| Parameter | This compound Insulin | NPH Insulin | Reference(s) |

| Pharmacokinetics | |||

| Onset of Action | 1 - 3 hours | 1 - 3 hours | [2] |

| Peak Effect | 6 - 15 hours | 4 - 12 hours | [3][4] |

| Duration of Action | 18 - 24 hours | 14 - 18 hours | [2][3] |

| Pharmacodynamics | |||

| Glycosylated Hemoglobin (HbA1c) (%) | 9.3 ± 0.1 (mean ± SE) | 9.2 ± 0.1 (mean ± SE) | [5] |

| Fasting Blood Glucose (mM) | 9.0 ± 0.5 (mean ± SE) | 8.8 ± 0.5 (mean ± SE) | [5] |

| Total Daily Insulin Dose (U/day) | 57.2 ± 0.6 (mean ± SE) | 56.3 ± 0.6 (mean ± SE) | [5] |

Experimental Protocols

The evaluation of this compound insulin's efficacy and safety relied on key experimental methodologies of the era. Below are detailed descriptions of the principles behind these protocols.

Euglycemic Clamp Technique for Assessing Insulin Action

The euglycemic clamp technique is the gold standard for assessing insulin sensitivity and the pharmacodynamics of insulin preparations.

Objective: To measure the glucose-lowering effect of an insulin preparation over time while maintaining a constant blood glucose level.

Methodology:

-

Subject Preparation: Subjects are typically fasted overnight. Two intravenous catheters are inserted, one for blood sampling and the other for infusion of glucose and insulin.

-

Insulin Administration: A single subcutaneous injection of this compound insulin is administered at the start of the study.

-

Blood Glucose Monitoring: Blood glucose levels are monitored every 5-10 minutes.

-

Glucose Infusion: A variable-rate infusion of a dextrose solution is administered to maintain the blood glucose level at a predetermined euglycemic target (e.g., 90 mg/dL).

-

Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time. The GIR is a direct measure of the insulin's metabolic effect.

-

Pharmacodynamic Profile: The onset, peak, and duration of insulin action are determined from the GIR curve.

Radioimmunoassay (RIA) for Insulin Concentration

The development of the radioimmunoassay by Solomon Berson and Rosalyn Yalow in the 1950s was a critical tool for pharmacokinetic studies of insulin.

Objective: To measure the concentration of insulin in blood samples.

Methodology:

-

Reagent Preparation:

-

Radiolabeled Insulin: A known amount of insulin is labeled with a radioactive isotope (e.g., ¹²⁵I).

-

Antibody: A specific antibody that binds to insulin is prepared.

-

Standard Curve: A series of standards with known concentrations of unlabeled insulin are prepared.

-

-

Assay Procedure:

-

A fixed amount of radiolabeled insulin and a fixed amount of insulin antibody are incubated with either a standard or an unknown patient sample.

-

The unlabeled insulin in the sample competes with the radiolabeled insulin for binding to the limited number of antibody sites.

-

-

Separation: The antibody-bound insulin (both labeled and unlabeled) is separated from the free (unbound) insulin. This can be achieved by precipitation or other methods.

-

Measurement: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Quantification: The concentration of insulin in the patient sample is determined by comparing the level of radioactivity to the standard curve. A lower level of radioactivity indicates a higher concentration of unlabeled insulin in the sample.

Manufacturing and Quality Control of this compound Insulin

The production of this compound insulin in the mid-20th century was a multi-step process that began with the extraction of insulin from animal pancreases.

Caption: Historical this compound Insulin Manufacturing Workflow.

Key Manufacturing Steps:

-

Pancreas Collection and Insulin Extraction: Pancreases from bovine and porcine sources were collected and subjected to an acid-alcohol extraction process to isolate the insulin.[6]

-

Purification: The crude insulin extract was then purified through a series of steps, including isoelectric precipitation and chromatography, to remove impurities.[7][8]

-

Crystallization: The purified insulin was crystallized by the addition of zinc chloride in an acetate buffer. The size and morphology of the crystals were controlled to produce either the amorphous Semithis compound or the crystalline Ultrathis compound.[9]

-

Formulation: Semithis compound and Ultrathis compound were then blended in a 30:70 ratio to create the final this compound insulin suspension.[1]

-

Sterile Filling and Quality Control: The final product was filled into sterile vials. Rigorous quality control measures were in place to ensure the potency, purity, and sterility of each batch.[10][11][12][13] This included tests for insulin concentration, zinc content, pH, and absence of microbial contamination.[14][15]

Historical Significance and Decline in Use

This compound insulin was a mainstay of diabetes therapy for many years, offering a significant improvement over previous short-acting insulins. Its intermediate duration of action provided a more physiological approach to basal insulin replacement.

However, this compound insulin was not without its limitations. The suspension required careful resuspension before injection to ensure accurate dosing, and there was considerable inter- and intra-patient variability in its absorption and action profile.[1] This variability could lead to unpredictable glycemic control and an increased risk of hypoglycemia.

The advent of recombinant DNA technology in the 1980s led to the production of human insulin, which reduced the immunogenicity associated with animal-derived insulins. Subsequently, the development of long-acting insulin analogs, such as insulin glargine and insulin detemir, in the late 1990s and early 2000s offered more predictable and peakless pharmacokinetic profiles, leading to a decline in the use of this compound insulin for human therapy.[16]

Conclusion

This compound insulin holds a significant place in the history of diabetes treatment. It was a pioneering formulation that addressed the critical need for a longer-acting insulin, thereby improving the quality of life for millions of people with diabetes. The scientific principles behind its development, particularly the use of zinc to induce crystallization and prolong absorption, laid the groundwork for future innovations in insulin therapy. While it has been largely superseded by newer insulin analogs, a thorough understanding of the technical aspects of this compound insulin provides valuable insights into the evolution of diabetes drug development and the ongoing quest for more physiological and predictable insulin replacement therapies.

References

- 1. Insulin: evolution of insulin formulations and their application in clinical practice over 100 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intermediate-acting insulin preparations: NPH and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of subcutaneous injection of long-acting human insulin analog glargine, NPH insulin, and ultrathis compound human insulin and continuous subcutaneous infusion of insulin lispro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulin- Pharmacology, Therapeutic Regimens and Principles of Intensive Insulin Therapy - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Double-blind crossover trial of isophane (NPH)- and this compound-based insulin regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and functional characterization of pancreatic insulin from camel (Camelus dromedarius) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. CA1155439A - Insulin crystal suspension and process for the preparation thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Quality Assurance of Commercial Insulin Formulations: Novel Assay Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arlok.com [arlok.com]

- 13. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]

- 14. uspnf.com [uspnf.com]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. researchgate.net [researchgate.net]

The Decline of Lente Insulin: A Technical Analysis of its Discontinuation for Human Use

For Immediate Release

Researchers, Scientists, and Drug Development Professionals are the intended audience for this in-depth technical guide, which explores the scientific and clinical rationale behind the discontinuation of Lente insulin for human use. This document provides a comprehensive analysis of the pharmacologic limitations of this compound insulin, supported by comparative data, and outlines the evolution of insulin therapy that ultimately led to its replacement by superior analog insulins.

Executive Summary

This compound insulin, an intermediate-acting insulin formulation, was a cornerstone of diabetes management for decades. Its development in the 1950s, utilizing a zinc-insulin suspension to prolong its duration of action, represented a significant advancement over earlier short-acting insulins. However, inherent limitations in its pharmacokinetic and pharmacodynamic profile, including unpredictable absorption, a pronounced peak effect, and a higher risk of hypoglycemia, spurred the development of more advanced insulin analogs. This guide will detail the scientific evidence that illuminated these shortcomings and drove the transition to modern insulin therapies that offer improved glycemic control, greater safety, and enhanced quality of life for individuals with diabetes.

Pharmacokinetic and Pharmacodynamic Deficiencies of this compound Insulin

The primary drivers for the discontinuation of this compound insulin were its unpredictable and variable action profile, which complicated efforts to achieve stable glycemic control. Unlike the consistent, peakless profiles of modern long-acting analogs, this compound insulin's activity was characterized by significant intra- and inter-patient variability.

Unpredictable Absorption and Peak Effect

This compound insulin is a suspension of two types of zinc-insulin crystals: a smaller, amorphous form (Semithis compound) for a faster onset and larger, crystalline form (Ultrathis compound) for a prolonged duration. The 70:30 mixture of these forms in this compound insulin was intended to provide an intermediate duration of action. However, the rate of dissolution of these crystals and subsequent absorption of insulin from the subcutaneous tissue was highly variable.[1] This led to an unpredictable time to peak effect and duration of action, making it difficult to match the insulin's activity with the patient's metabolic needs.[1]

In contrast, modern long-acting analogs, such as insulin glargine and insulin detemir, were engineered to have more predictable and prolonged absorption characteristics.[2][3] Insulin glargine, for example, is soluble at an acidic pH but precipitates into microprecipitates upon injection into the neutral pH of the subcutaneous tissue, leading to a slow and steady release of insulin monomers.[4] This results in a relatively peakless and prolonged action profile that more closely mimics the body's natural basal insulin secretion.[4][5]

Increased Risk of Hypoglycemia

The pronounced and unpredictable peak in this compound insulin's action profile created a significant risk of hypoglycemia, particularly nocturnal hypoglycemia.[6] If the peak effect did not align with food intake, blood glucose levels could drop to dangerously low levels.[7] This risk was a major clinical concern and a significant burden for patients. Studies comparing this compound and Ultrathis compound insulin to newer analogs consistently demonstrated a lower incidence of hypoglycemic events with the analog insulins.[6][8] For instance, a study comparing human ultrathis compound to a this compound-based regimen found a higher incidence of serious hypoglycemic events with the ultrathis compound regimen.[6]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic and pharmacodynamic parameters, illustrating the differences between this compound insulin and its successors.

| Parameter | This compound Insulin | NPH Insulin | Insulin Glargine | Insulin Detemir |

| Onset of Action | 1-2 hours[1] | ~2 hours[4] | ~2 hours[4] | Variable, dose-dependent |

| Peak Effect | 8-12 hours[1] | 6-14 hours[4] | Peakless[4][5] | Relatively flat |

| Duration of Action | >24 hours[1] | 10-16 hours[4] | 20-24 hours[4] | Up to 23.2 hours[8] |

| Variability | High[9] | High[10] | Low[5] | Low |

| Risk of Nocturnal Hypoglycemia | Increased[6] | Increased[4] | Reduced[4][8] | Reduced[8] |

Immunogenicity and Formulation Challenges

Immunogenicity

While the switch from animal-derived to human insulin in the 1980s reduced the immunogenicity of insulin preparations, challenges remained.[11] Formulations containing protamine (like NPH) or zinc (like this compound) could be more immunogenic than soluble insulins.[11] The development of anti-insulin antibodies can alter the pharmacokinetics and pharmacodynamics of the administered insulin, potentially leading to unpredictable glycemic control.[7][11] Modern insulin analogs, produced using recombinant DNA technology, have demonstrated low immunogenicity profiles.[12][13][14]

Miscibility and Dosing Complexity

Mixing different types of insulin in the same syringe can simplify injection regimens for patients. However, this compound insulin presented challenges in this regard. When mixed with regular (short-acting) insulin, the excess zinc in the this compound preparation could bind to the regular insulin, delaying its onset of action.[15] This lack of predictable miscibility complicated the management of prandial glucose excursions for patients on mixed insulin regimens.[15] NPH insulin, in contrast, could be reliably mixed with regular insulin.[15][16]

The Advent of Superior Insulin Analogs

The limitations of this compound insulin spurred the development of insulin analogs through recombinant DNA technology. By modifying the amino acid sequence of the insulin molecule, scientists were able to create insulins with more desirable and predictable pharmacokinetic and pharmacodynamic properties.[2][3][17]

-

Rapid-acting analogs (e.g., lispro, aspart, glulisine) were designed for faster absorption to better control post-meal blood glucose spikes.[2][17]

-

Long-acting analogs (e.g., glargine, detemir, degludec) were engineered for slow, steady absorption to provide a consistent basal insulin level with a reduced risk of hypoglycemia.[2][3]

The introduction of these analogs in the late 1990s and early 2000s revolutionized diabetes care, offering patients greater flexibility, improved glycemic control, and a better safety profile compared to older formulations like this compound insulin.[2][3]

Experimental Protocols

The discontinuation of this compound insulin was informed by numerous clinical trials comparing its efficacy and safety to other insulin formulations. A common methodology used in these studies was the euglycemic clamp technique .

Euglycemic Clamp Study Protocol

The euglycemic clamp is the gold standard for assessing the pharmacodynamic action of insulin.

-

Objective: To measure the amount of glucose that must be infused to maintain a constant blood glucose level after insulin administration, thereby quantifying the insulin's glucose-lowering effect over time.

-

Procedure:

-

An intravenous (IV) line is established for blood sampling and another for the infusion of glucose and insulin (if required for the study design).

-

A continuous subcutaneous insulin infusion is stopped, and a washout period is observed.

-

The study insulin (e.g., this compound, NPH, or a long-acting analog) is administered subcutaneously at a standardized dose.

-

Blood glucose is monitored frequently (e.g., every 5-10 minutes).

-

A variable-rate infusion of glucose is started and adjusted to maintain the blood glucose at a predetermined target level (e.g., 100 mg/dL).

-

The glucose infusion rate (GIR) is recorded over time. A higher GIR indicates a greater insulin effect.

-

Blood samples are also collected periodically to measure plasma insulin concentrations (pharmacokinetics).

-

-

Endpoints:

-

Pharmacodynamic: Onset of action, time to peak effect, duration of action, and total glucose infused.

-

Pharmacokinetic: Time to maximum insulin concentration (Tmax), maximum insulin concentration (Cmax), and area under the insulin concentration-time curve (AUC).

-

This methodology was crucial in demonstrating the flatter, more prolonged, and less variable action profiles of insulin analogs compared to this compound and NPH insulins.[5]

Visualizing the Rationale for Discontinuation

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. This compound insulin - Wikipedia [en.wikipedia.org]

- 2. Newer Insulin Preparations and Insulin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin analogue - Wikipedia [en.wikipedia.org]

- 4. Insulin- Pharmacology, Therapeutic Regimens and Principles of Intensive Insulin Therapy - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. A comparison of human ultrathis compound- and this compound-based twice-daily injection regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iletin this compound Side Effects: Common, Severe, Long Term [drugs.com]

- 8. Clinical utility of insulin and insulin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human isophane or this compound insulin? A double blind crossover trial in insulin dependent diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Pharmacokinetics and Pharmacodynamics of NPH Insulin in Type 1 Diabetes: The Importance of Appropriate Resuspension Before Subcutaneous Injection | Semantic Scholar [semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Immunogenicity of LY2963016 insulin glargine and Lantus® insulin glargine in Chinese patients with type 1 or type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of immunogenicity of LY2963016 insulin glargine compared with Lantus® insulin glargine in patients with type 1 or type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunogenicity, efficacy, and safety of biosimilar insulin glargine (Gan & Lee glargine) compared with originator insulin glargine (Lantus®) in patients with type 2 diabetes after 26 weeks' treatment: A randomized open label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Intermediate-acting insulin preparations: NPH and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Emerging Insulin Analogues: A Glimpse into How Insulin Analogues May Look in the near Future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characteristics of Lente Insulin Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural characteristics of Lente insulin crystals. This compound insulin, a historically significant intermediate-acting insulin formulation, derives its protracted effect from a unique combination of amorphous and crystalline insulin forms. This document delves into the composition, morphology, and physicochemical properties of these components, offering detailed experimental protocols for their characterization and visual representations of relevant biological and experimental workflows.

Introduction to this compound Insulin

This compound insulin was developed in the 1950s as a longer-acting alternative to regular soluble insulin.[1] Its formulation was a significant advancement in diabetes management, allowing for better basal glycemic control with fewer daily injections.[1] The key to its prolonged action lies in its composition: a neutral suspension of insulin in an acetate buffer containing zinc ions.[2][3] This specific formulation leads to the formation of a mixture of two distinct physical forms of insulin:

-

Amorphous Semithis compound Insulin (30%): A non-crystalline, amorphous precipitate of zinc-insulin.[2][4] This component has a smaller particle size and dissolves more rapidly, providing a relatively faster onset of action.[2]

-

Crystalline Ultrathis compound Insulin (70%): Microcrystals of zinc-insulin.[2][4] These larger, well-ordered crystals dissolve more slowly, resulting in a sustained release of insulin and a longer duration of action.[2][5]

The combination of these two forms in a 30:70 ratio provides an intermediate duration of action, typically with an onset of 1-2 hours, a peak effect at 8-12 hours, and a duration that can extend beyond 24 hours.[6] Although largely replaced in human medicine by modern insulin analogs, this compound insulin's principles of controlled crystallization and dissolution remain highly relevant in the field of drug delivery and formulation science.[1]

Structural and Morphological Characteristics

The distinct pharmacokinetic profile of this compound insulin is a direct consequence of the unique structural and morphological properties of its constituent parts.

Amorphous Semithis compound Insulin

The semithis compound component of this compound insulin is an amorphous precipitate of insulin with zinc.[2] Being amorphous, it lacks a long-range ordered crystalline structure.

-

Morphology: Under microscopy, semithis compound particles appear as small, irregular, and non-uniform shapes.[4]

-

Particle Size: The particles of amorphous semithis compound insulin are significantly smaller than their crystalline counterparts, typically not exceeding 2 micrometers (µm) in dimension.[2][4] This small size contributes to a larger surface-area-to-volume ratio, facilitating faster dissolution upon subcutaneous injection.[7]

Crystalline Ultrathis compound Insulin

The ultrathis compound component consists of well-defined microcrystals of zinc-insulin, which are responsible for the sustained-release profile of this compound insulin.[5]

-

Morphology: Ultrathis compound insulin crystals are characteristically rhombohedral in shape.[3][4] Atomic force microscopy (AFM) studies have revealed that human and porcine ultrathis compound crystals exhibit large, molecularly flat (001) faces composed of hexagonal arrays of close-packed insulin hexamers.[5][8] In contrast, bovine ultrathis compound crystals tend to show faces with cylindrical features, which is attributed to differences in the amino acid sequence and resulting hydrophobicity.[5]

-

Crystal System: X-ray diffraction studies have confirmed that ultrathis compound crystals belong to the R3 space group.[5][9]

-

Particle Size: The crystalline particles of ultrathis compound insulin are considerably larger than the amorphous semithis compound particles, with dimensions typically ranging from 10 to 40 µm.[2][4] The larger crystal size and lower surface area are key factors in their slow dissolution rate.[7]

Quantitative Data

The following tables summarize key quantitative parameters related to the structural and physicochemical properties of this compound insulin crystals.

Table 1: Particle Size of this compound Insulin Components

| Component | Form | Average Particle Size |